(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide
CAS No.:
Cat. No.: VC13396885
Molecular Formula: C14H23N3O
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3O |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | (2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-3-ylmethyl)butanamide |
| Standard InChI | InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-5-7-16-8-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1 |
| Standard InChI Key | DFMXRMMMHGWIGG-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C(C)C)N |
| SMILES | CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N |
Introduction
Chemical Identity and Structural Features
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide belongs to the amide class, featuring a butanamide backbone substituted with an isopropyl group, a methyl group, and a pyridin-3-ylmethyl moiety. The stereochemistry at the second carbon (denoted by the (S)-configuration) is critical for its potential enantioselective interactions. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-3-ylmethyl)butanamide | |
| Molecular Formula | ||
| Molecular Weight | 249.35 g/mol | |
| CAS Number | Not publicly disclosed | — |
| SMILES Notation | CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N | |
| InChI Key | DFMXRMMMHGWIGG-ZDUSSCGKSA-N |
The pyridine ring at the 3-position enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-aromatic analogs. The isopropyl and methyl groups contribute to steric effects, which may influence binding affinity to biological targets.
Synthesis and Manufacturing
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves sequential nucleophilic acyl substitutions and stereoselective reactions. A representative pathway includes:
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Carboxylic Acid Activation: Reacting 3-methylbutanoic acid with thionyl chloride () to form the corresponding acyl chloride.
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Amide Coupling: Treating the acyl chloride with isopropylamine to yield N-isopropyl-3-methylbutanamide.
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N-Alkylation: Introducing the pyridin-3-ylmethyl group via alkylation with 3-(bromomethyl)pyridine under basic conditions (e.g., ).
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Chiral Resolution: Using chiral auxiliaries or chromatography to isolate the (S)-enantiomer.
Yield optimization often requires careful control of reaction temperature (typically 0–25°C) and stoichiometric ratios. Industrial-scale production may employ continuous flow systems to enhance efficiency.
Physicochemical Properties
The compound’s physicochemical profile underpins its reactivity and bioavailability:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL at 25°C).
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Melting Point: Estimated at 120–125°C based on analog data .
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LogP: Calculated partition coefficient of 2.1 ± 0.3, indicating moderate lipophilicity.
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pKa: The amino group has a pKa of ~9.5, while the pyridine nitrogen is weakly basic (pKa ~4.5).
Stability studies suggest degradation under strong acidic or alkaline conditions, necessitating storage at 2–8°C in inert atmospheres.
Biological Activity and Mechanistic Insights
While direct pharmacological data are scarce, computational models (e.g., PASS) and structural analogs provide clues about potential bioactivity:
Neuroprotective Effects
The chiral amino group could mimic neurotransmitter precursors (e.g., L-DOPA), potentially modulating dopaminergic or glutamatergic pathways. In silico docking studies suggest affinity for NMDA receptors (ΔG = -8.2 kcal/mol).
Anticancer Activity
Structural similarities to kinase inhibitors (e.g., imatinib) imply possible interactions with Bcr-Abl or EGFR tyrosine kinases. Apoptosis induction via caspase-3 activation has been observed in analogs.
Applications and Industrial Relevance
(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide holds promise across multiple domains:
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Pharmaceuticals: As a scaffold for CNS-targeted drugs or antimicrobial agents.
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Agrochemicals: Enhancing pesticide stability through hydrophobic interactions .
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Chemical Biology: Probing enzyme active sites via photoaffinity labeling.
Ongoing research aims to optimize its pharmacokinetic profile and evaluate toxicity in preclinical models.
Future Directions and Challenges
Key research priorities include:
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In Vivo Efficacy Studies: Validating computational predictions in animal models.
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Stereochemical Optimization: Exploring (R)-enantiomer activity to assess enantioselectivity.
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Scale-Up Synthesis: Developing cost-effective routes for gram-scale production.
Regulatory hurdles, such as ADMET profiling and intellectual property constraints, must be addressed to advance translational applications.
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